2,3-Dimethoxytoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

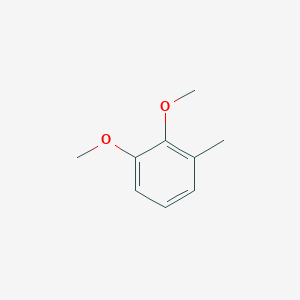

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFNCKPYCAIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196259 | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-33-6 | |

| Record name | 2,3-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4463-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Structure Within the Aromatic Class

2,3-Dimethoxytoluene is an organic compound classified as a substituted aromatic ether. Its systematic IUPAC name is 1,2-dimethoxy-3-methylbenzene. thermofisher.comnih.gov The compound is also known by several other names, including 3-methylveratrole, o-homoveratrole, and 3-methylcatechol (B131232) dimethyl ether. cymitquimica.comnist.govnist.gov

The structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and two methoxy (B1213986) groups at adjacent carbon atoms (positions 2 and 3). cymitquimica.com This arrangement of functional groups on the toluene (B28343) backbone gives the molecule its distinct chemical properties and reactivity. cymitquimica.com The presence of the electron-donating methoxy groups influences the aromatic ring's reactivity, particularly in electrophilic substitution reactions. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 4463-33-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 202-204 °C |

| Melting Point | 23 °C |

| Density | ~1.025-1.034 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. |

| Data sourced from multiple references. nih.govcymitquimica.combiosynth.comsigmaaldrich.com |

Historical Context and Significance in Chemical Sciences

Established Synthesis Routes

Preparation from Precursors

A primary and established method for the synthesis of this compound involves the utilization of readily available chemical precursors. One such pathway begins with 2,3-dimethoxybenzaldehyde (B126229). Through a catalytic reduction process, the aldehyde functional group is converted to a methyl group, yielding this compound. researchgate.net This method is particularly advantageous when 2,3-dimethoxybenzaldehyde is economically accessible.

Another significant precursor-based synthesis starts from 2-methoxy-3-methylphenol. The hydroxyl group at the 2-position undergoes methylation to produce this compound. This methylation is often achieved using methylating agents like methyl bromide under alkaline conditions.

Furthermore, this compound can be synthesized from 2,3-dihydroxybenzaldehyde (B126233) through a two-step methylation process. chemicalbook.com The synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one, a compound with plant growth-regulating properties, has been reported starting from this compound via a glyoxylate (B1226380) intermediate. sigmaaldrich.com

A notable application of precursor-based synthesis is in the preparation of pharmaceutical intermediates. For instance, this compound serves as a starting material in the total synthesis of MY336-a, a β-adrenergic receptor antagonist. researchgate.net

Derivations from Other Dimethoxytoluene Isomers

The synthesis of this compound can also be achieved through the chemical modification of its isomers. For example, the Gattermann reaction on 2,5-dimethoxytoluene (B1361827) can be used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde, which can then be further processed. mdma.ch While direct isomerization of dimethoxytoluene isomers is a theoretical possibility, specific industrial-scale processes for converting other isomers directly to this compound are not widely documented in the provided search results. However, the selective synthesis of different isomers often relies on the careful choice of starting materials and reaction conditions. For instance, the methylation of 3-methylcatechol (B131232) can yield various dimethoxytoluene isomers depending on the specific reaction parameters.

Advanced Synthetic Strategies

Biomimetic Approaches in Complex Molecule Synthesis

Biomimetic synthesis, which mimics natural biosynthetic pathways, has employed dimethoxytoluene derivatives in the construction of complex molecules. While direct use of this compound in the provided search results is not explicitly detailed, related isomers are utilized in biomimetic strategies. For instance, the total synthesis of prunolactone A, a complex natural product, begins with commercially available 2,4-dimethoxytoluene. cuni.cz This multi-step synthesis involves the creation of a diene precursor from the dimethoxytoluene derivative, which then participates in a crucial Diels-Alder reaction, a common transformation in biomimetic synthesis. cuni.cz

Similarly, the synthesis of other complex natural products, such as meiogynin A, has been achieved through convergent biomimetic approaches where key synthons are prepared from commercially available starting materials. nih.gov These examples highlight the role of substituted toluenes as foundational building blocks in emulating nature's synthetic strategies to access intricate molecular architectures.

Catalytic Transformations and Mechanistic Insights

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound has been utilized in this context. It has served as a starting material for the synthesis of intermediates used in palladium-catalyzed cross-coupling reactions. escholarship.org For example, in the synthesis of α-arylglycine derivatives, a palladium-catalyzed three-component reaction has been developed, showcasing the versatility of palladium catalysis in creating complex molecules from simpler precursors. frontiersin.org

Mechanistic studies of palladium-catalyzed reactions often reveal intricate details about catalyst speciation and reaction pathways. nih.gov The efficiency and selectivity of these reactions can be highly dependent on the choice of ligands, additives, and reaction conditions. While the specific mechanistic role of this compound in these reactions is not elaborated in the provided search results, its presence as a substrate or precursor underscores its compatibility with and utility in this important class of chemical transformations. The development of novel palladium-catalyzed methods continues to expand the synthetic chemist's toolbox for constructing complex molecular frameworks.

Chemical Reactivity Studies

Oxidation Reactions to Quinones and Carboxylic Acids

This compound can undergo oxidation to yield quinones or carboxylic acids, depending on the oxidizing agent and reaction conditions. smolecule.com The electron-donating methoxy (B1213986) groups activate the aromatic ring, making it susceptible to oxidative transformations.

The oxidation of methoxy-substituted toluenes is a known route for the synthesis of valuable benzoquinones. For instance, the oxidation of 3,4,5-trimethoxytoluene (B53474) is a key step in the production of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Coenzyme Q₀), an important intermediate for Coenzyme Q₁₀. rsc.orggoogle.comcaymanchem.comrsc.org This transformation can be achieved using hydrogen peroxide in the presence of a suitable catalyst. rsc.orgrsc.org Similarly, the oxidation of this compound with hydrogen peroxide in formic acid has been shown to produce p-benzoquinones. oup.com Other common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com

Furthermore, the methyl group of this compound can be oxidized to a carboxylic acid. This is often accomplished after the introduction of other functional groups. For example, after nitration of this compound, the resulting 5-nitro-2,3-dimethoxytoluene can be oxidized to 5-nitro-2,3-dimethoxybenzoic acid. archive.org

Table 1: Oxidation Reactions of this compound and Related Compounds

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference(s) |

| 3,4,5-Trimethoxytoluene | H₂O₂ / Divanadium-substituted phosphotungstate | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀) | rsc.orgrsc.org |

| Methoxybenzenes | H₂O₂ / HCOOH | p-Benzoquinones | oup.com |

| 5-Nitro-2,3-dimethoxytoluene | Potassium permanganate | 5-Nitro-2,3-dimethoxybenzoic acid | archive.org |

| This compound (general) | Potassium permanganate, Chromium trioxide | Quinones, Carboxylic acids | smolecule.com |

Reduction Reactions to Alcohols and Alkanes

The reduction of this compound can proceed via different pathways, targeting either the aromatic ring or a functional group attached to it. The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the 1,4-reduction of aromatic rings to yield non-conjugated cyclohexadienes. nrochemistry.compharmaguideline.comwikipedia.org The regioselectivity of this reaction is influenced by the substituents on the ring, with electron-donating groups like the methoxy groups in this compound directing the reduction.

For a complete saturation of the aromatic ring to the corresponding cyclohexane (B81311) derivative, more forcing conditions are typically required. Catalytic hydrogenation using catalysts like platinum or rhodium on carbon under high pressure of hydrogen gas can achieve this transformation. libretexts.org

Reduction to an alcohol necessitates the prior introduction of a suitable functional group, such as a carbonyl group. For example, a Friedel-Crafts acylation of this compound can introduce a keto group, which can then be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Alternatively, catalytic hydrogenation over a palladium catalyst can reduce an aryl alkyl ketone to the corresponding alkane, providing a method to form alkylbenzenes. libretexts.org

Table 2: Reduction Methods for this compound and its Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Partial Aromatic Ring Reduction | Li or Na, liquid NH₃, alcohol | 1,4-Cyclohexadiene derivative | nrochemistry.compharmaguideline.comwikipedia.org |

| Full Aromatic Ring Reduction | H₂, Pt or Rh/C, high pressure | Dimethyl-dimethoxy-cyclohexane | libretexts.org |

| Carbonyl Group Reduction to Alcohol | NaBH₄ or LiAlH₄ on an acylated derivative | Secondary alcohol | smolecule.com |

| Carbonyl Group Reduction to Alkane | H₂, Pd/C on an aryl alkyl ketone | Alkylbenzene | libretexts.org |

Electrophilic Substitution Reactions and Halogenation

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating effects of the two methoxy groups and the methyl group. These substituents direct incoming electrophiles primarily to the ortho and para positions.

Halogenation, a common electrophilic aromatic substitution, can be achieved using various reagents. The chlorination of dimethoxytoluenes, for instance, can be performed with N-chlorodialkylamines in sulfuric acid, showing high selectivity for the position para to a methoxy group. rsc.orgrsc.org Bromination can also be carried out, for example, using N-bromosuccinimide (NBS). The regioselectivity of bromination is influenced by steric and electronic factors. Studies on related molecules like 3,5-dimethoxytoluene (B1218936) have shown that the positions of bromination can be controlled by the reaction conditions. gla.ac.ukgla.ac.uksioc-journal.cnresearchgate.net For this compound, the positions ortho and para to the activating groups are potential sites for halogenation.

Another important electrophilic substitution is the Friedel-Crafts acylation. This compound can undergo acylation, for example, with ethyloxalyl chloride, to produce α-keto esters, which are valuable synthetic intermediates. Research has shown that the regioselectivity of acylation can be influenced by the choice of catalyst and solvent system. For instance, under typical Friedel-Crafts conditions, acylation may occur at positions 5 and 6, while using polyphosphoric acid as both catalyst and solvent can lead to exclusive substitution at the 6-position. researchgate.net

Formation of Derivatives (e.g., nitro compounds)

This compound can be readily converted into various derivatives, among which nitro compounds are of significant interest for further synthetic transformations. The nitration of this compound can be accomplished through treatment with a mixture of nitric acid and a suitable solvent or acid catalyst.

A specific method for the synthesis of 5-nitro-2,3-dimethoxytoluene involves the reaction of this compound with nitric acid dissolved in acetic acid. archive.org The reaction is typically carried out at low temperatures, for instance, in a freezing mixture, to control the exothermic nature of the nitration and to minimize the formation of byproducts. The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution, but it also serves as a versatile functional group that can be reduced to an amine or used to direct subsequent reactions. The formation of nitro derivatives is a key step in the synthesis of various more complex molecules, including certain bioactive compounds and dyes. zenodo.orgstackexchange.comresearchgate.net

Table 3: Synthesis of 5-Nitro-2,3-dimethoxytoluene

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| This compound, Nitric acid | Acetic acid, freezing mixture | 5-Nitro-2,3-dimethoxytoluene | ~50% | archive.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-dimethoxytoluene, both proton (¹H) and carbon-13 (¹³C) NMR spectra are instrumental in confirming its structure. guidechem.com

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons appear as a multiplet in the range of δ 6.7-7.0 ppm. The two methoxy (B1213986) groups (–OCH₃) give rise to two separate singlets, and the methyl group (–CH₃) attached to the benzene (B151609) ring also appears as a singlet.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (Ar-H) | 6.7-7.0 | Multiplet |

| Methoxy (–OCH₃) | ~3.8 | Singlet |

| Methoxy (–OCH₃) | ~3.8 | Singlet |

| Methyl (Ar-CH₃) | ~2.2 | Singlet |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used. |

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. chemicalbook.com The spectrum shows distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the two methoxy groups appear in the upfield region, while the aromatic carbons are observed in the downfield region. spectrabase.com

| Carbon Type | Chemical Shift (δ) ppm |

| Aromatic (C-O) | ~150-155 |

| Aromatic (C-C) | ~120-130 |

| Aromatic (C-H) | ~110-125 |

| Methoxy (–OCH₃) | ~55-60 |

| Methyl (Ar-CH₃) | ~15-20 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used. |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

In EI-MS, this compound is bombarded with high-energy electrons, causing it to ionize and fragment. nist.gov The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (152.19 g/mol ). nih.gov The fragmentation pattern is a unique characteristic of the molecule. Common fragmentation pathways involve the loss of a methyl group (CH₃) to form a [M-15]⁺ ion, or the loss of a methoxy group (OCH₃) to form a [M-31]⁺ ion. The resulting fragmentation pattern serves as a molecular fingerprint. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 152 | Molecular Ion |

| [M-15]⁺ | 137 | Loss of a methyl group |

| [M-31]⁺ | 121 | Loss of a methoxy group |

| Note: The relative intensities of the peaks can vary. |

This compound has been identified as a volatile organic compound (VOC) in various natural sources, such as truffles. researchgate.netoup.com Techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) are employed to identify and quantify its presence in complex mixtures. nih.govebi.ac.uk Its predictable retention time and distinct mass spectrum make it a useful marker in the analysis of VOCs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. guidechem.com The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. guidechem.com

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| C-H (aromatic) | ~3000-3100 | Stretch |

| C-H (aliphatic) | ~2850-2960 | Stretch |

| C=C (aromatic) | ~1450-1600 | Stretch |

| C-O (ether) | ~1000-1300 | Stretch |

| Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., liquid film, ATR-Neat). nih.gov |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. For organic compounds like this compound, single-crystal X-ray diffraction can unambiguously establish the molecular conformation and intermolecular interactions, such as hydrogen bonds and van der Waals forces, in the solid state.

This analysis yields precise data on bond lengths, bond angles, and torsion angles, offering a definitive three-dimensional model of the molecule. The resulting data includes the crystal system, space group, and unit cell dimensions. While X-ray crystallography is a standard method for structural confirmation, specific, publicly available crystallographic data for this compound is not widely reported in the scientific literature. The compound's relatively low melting point of 23 °C means it exists as a liquid at or near standard room temperature, which would necessitate low-temperature crystallographic techniques for analysis. biosynth.com

Should such a study be performed, the expected data would be presented as follows:

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The mathematical description of the symmetry of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 845.5 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density derived from the crystallographic data. | 1.19 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized or purified compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₉H₁₂O₂. sigmaaldrich.comnist.gov The molecular weight of this compound is 152.19 g/mol . biosynth.comsigmaaldrich.com The theoretical elemental composition can be calculated as follows:

Carbon (C): (9 × 12.011) / 152.19 × 100% = 71.04%

Hydrogen (H): (12 × 1.008) / 152.19 × 100% = 7.95%

Oxygen (O): (2 × 15.999) / 152.19 × 100% = 21.01%

The results of an experimental elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, confirming the compound's elemental composition and purity.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 71.04 |

| Hydrogen | H | 7.95 |

| Oxygen | O | 21.01 |

The Chemical Profile of this compound: Applications in Synthesis and Materials Science

The aromatic ether this compound, also known as 3-methylveratrole, is a significant compound in the realm of organic chemistry. With the molecular formula C₉H₁₂O₂, its structure is characterized by a toluene (B28343) backbone with two methoxy groups attached at the 2 and 3 positions. This unique substitution pattern governs its reactivity and makes it a valuable precursor and building block in various synthetic applications, from complex pharmaceuticals to agrochemicals.

Applications in Organic Synthesis and Materials Science

Synthetic Relevance to Natural Products and Biomolecules

Synthesis of Coenzyme Q10

Coenzyme Q10 (CoQ10) is a vital biomolecule that functions as an electron carrier in the electron transport chain, essential for cellular energy production in the form of ATP. frontiersin.org While commercially available CoQ10 is often produced through fermentation, chemical syntheses are of significant interest. thescipub.com

One synthetic approach utilizes a derivative of the toluene (B28343) family as a precursor. Specifically, 2,3-dimethoxy-5-methylhydroquinone, which can be derived from related toluene structures, is a key starting component. nih.gov In a documented synthesis, this hydroquinone (B1673460) undergoes prenylation with isoprenol in the presence of a Lewis acid. thescipub.com The resulting intermediate then undergoes selective oxidation of the trans-methyl group of the isoprenyl side chain, followed by allylic bromination to yield a bromide precursor. thescipub.com This precursor is then coupled with solanesyl bromide and further processed to yield the final Coenzyme Q10 molecule. thescipub.com Another method involves the oxidation of 3,4,5-trimethoxytoluene (B53474) to produce 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Coenzyme Q0), a key intermediate for the synthesis of Coenzyme Q10. researchgate.netrsc.org

Intermediate in Calicheamicin γ1.I Synthesisthegoodscentscompany.com

Calicheamicin γ1I is an exceptionally potent antitumor antibiotic belonging to the enediyne class of natural products. wikipedia.orgcaymanchem.com These molecules possess a highly reactive "warhead" that can induce double-stranded DNA cleavage. caymanchem.com The complex structure of Calicheamicin γ1I includes a distinct aromatic unit.

The synthesis of this aromatic component, specifically benzyl (B1604629) 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, has been accomplished using a dimethoxytoluene derivative. scielo.br Research outlines a synthetic pathway starting from the readily available isomer, 3,5-dimethoxytoluene (B1218936). scielo.brresearchgate.net This starting material is elaborated through a series of chemical transformations to construct the required polysubstituted aromatic ring that is a crucial part of the final Calicheamicin γ1I molecule. scielo.br

Synthesis of Pseudopterosin G-J Aglyconenih.gov

The pseudopterosins are a family of marine-derived diterpene glycosides known for their significant anti-inflammatory properties. ontosight.airsc.org They are all derived from one of three stereoisomeric aglycones (the non-sugar portion of the molecule). rsc.org

This compound has been utilized as a key starting material in the enantioselective total synthesis of the aglycone of pseudopterosins G-J. nih.govresearchgate.net In one synthetic strategy, this compound is first converted into a styrene (B11656) analogue. rsc.org This is followed by a highly selective nickel-catalyzed hydrovinylation reaction to install a key stereocenter. rsc.org Further steps, including another hydrovinylation and an intramolecular Friedel–Crafts acylation, lead to a tricyclic ketone intermediate, which is then converted into the pseudopterosin G-J aglycone. rsc.org This approach highlights the utility of this compound in establishing the core aromatic ring and a benzylic stereocenter of the final natural product. researchgate.net

Biological and Pharmacological Investigations

Anticonvulsant Activity Studies

While research into the anticonvulsant properties of 2,3-dimethoxytoluene is not extensively documented in publicly available scientific literature, studies on its isomers, particularly 3,4-dimethoxytoluene (B46254), provide insight into the potential neurological effects of this class of compounds. 3,4-Dimethoxytoluene has been identified as a precursor in the synthesis of pharmaceuticals, including anticonvulsants. thegoodscentscompany.com

Direct studies on the mechanisms of action of this compound in relation to anticonvulsant activity are lacking. However, research on its isomer, 3,4-dimethoxytoluene (DMT), has shown significant anticonvulsant effects in various animal models. fishersci.cauni.lu The proposed mechanisms for DMT's activity involve the modulation of key neurotransmitter systems. fishersci.caamericanelements.com

One suggested mechanism is the enhancement of the gamma-aminobutyric acid (GABA) pathway in the central nervous system. americanelements.com GABA is the primary inhibitory neurotransmitter in the brain, and its potentiation is a common mechanism for anticonvulsant drugs. fishersci.casigmaaldrich.com It is hypothesized that the anticonvulsant effect of 3,4-dimethoxytoluene may be due to an increase in GABA levels. fishersci.caamericanelements.com

Another proposed mechanism involves the modulation of glutamate (B1630785) receptors, specifically the N-methyl-D-aspartate (NMDA) receptors. fishersci.ca Glutamate is the main excitatory neurotransmitter, and its overactivity is implicated in seizure generation. nih.gov It has been suggested that 3,4-dimethoxytoluene might exert its anticonvulsant action by blocking NMDA receptors. fishersci.ca

The following table summarizes the findings of a study on the anticonvulsant effects of 3,4-dimethoxytoluene in mice subjected to nicotine-induced convulsions.

| Treatment | Onset Time of Convulsion (min.) mean ± SEM | % Delay | % Mortality |

|---|---|---|---|

| Nicotine | 1.0 ± 0.0 | - | 83.3% |

| DMT + Nicotine | No convulsion | 100% | 0% |

Data from a study on the protective effect of 3,4-Dimethoxytoluene (DMT) on nicotine-induced convulsions. americanelements.com

It is important to note that these findings are for the isomer 3,4-dimethoxytoluene, and further research is needed to determine if this compound possesses similar anticonvulsant properties and mechanisms of action.

Impact on Plant Growth and Development

While direct application of this compound on plant growth has not been extensively studied, a derivative of this compound has demonstrated significant plant growth-regulating properties.

A synthesized derivative of this compound, 6,7-dimethoxy-4-hydroxyisochroman-3-one, has been shown to possess potent plant growth-regulating properties. thegoodscentscompany.com This compound was synthesized from this compound and was found to strongly inhibit the vegetative growth of tobacco plants. organic-chemistry.org

In studies conducted on tobacco (Nicotiana tabacum cv. Petit Havana) plants, the application of 6,7-dimethoxy-4-hydroxyisochroman-3-one led to a significant inhibition of vegetative growth. organic-chemistry.org Despite this strong inhibition of growth, the developmental patterns of the plants, including protein levels, protein profiles, pigments, and chlorophylls, were not affected. organic-chemistry.org However, morphological changes were observed in the leaves of the treated plants. organic-chemistry.org

Antioxidant and Anti-inflammatory Properties of Related Isomers

While direct studies on the antioxidant and anti-inflammatory properties of this compound are limited, research on its derivatives and related isomers indicates a potential for such activities.

2,3-Dimethoxyphenylacetic acid, a derivative of this compound, serves as a precursor in the synthesis of benzamide (B126) derivatives that exhibit antioxidant properties. nih.gov Furthermore, this compound is utilized in the enantiospecific synthesis of pseudopterosin aglycones, which are noted for their anti-inflammatory properties. thegoodscentscompany.com Pseudopterosins are diterpene glycosides isolated from the sea whip Antillogorgia elisabethae and have demonstrated anti-inflammatory and analgesic activity.

Essential oils containing dimethoxytoluene isomers have also been investigated for their biological activities. For instance, an essential oil from Asarum heterotropoides var. mandshuricum, containing 3,5-dimethoxytoluene (B1218936) as a main component, has shown anti-inflammatory effects. Similarly, the essential oil of Phoenix dactylifera (date palm), rich in 3,4-dimethoxytoluene and 2,4-dimethoxytoluene, has been noted for its potential antioxidant properties. fishersci.ca

A study on extracts of Eupatorium odoratum identified 4-Acetyl-3-hydroxy-2,6-dimethoxytoluene, which contributed to the antioxidant and antibacterial activities of the extracts.

Antimicrobial Potential

There is evidence to suggest that this compound and its isomers possess antimicrobial properties. The structural arrangement of methoxy (B1213986) groups in dimethoxytoluene isomers appears to play a role in their biological function.

It has been suggested that the adjacent methoxy groups in 2,3- and 3,4-isomers may enhance antimicrobial activity. thegoodscentscompany.com This is supported by the identification of this compound in the methanol (B129727) extract of Douepia tortuosa, which exhibited antibacterial and antifungal activity.

Furthermore, new chromanone derivatives synthesized from 3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromones and containing a 2,3-dimethoxy-3-hydroxy moiety have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Three of the synthesized compounds displayed antibacterial activity comparable to commercial antibiotics.

The essential oil of Asarum heterotropoides var. mandshuricum, which contains 3,5-dimethoxytoluene, has also shown antibacterial activity against periodontal pathogens. In contrast, the essential oil of Phoenix dactylifera, containing 3,4-dimethoxytoluene and 2,4-dimethoxytoluene, showed a low inhibitory range against various human pathogens.

Involvement in Plant Volatilome and Aroma Profiles

Presence in Black Truffle Aroma Profiles

The aromatic profile of the highly prized black truffle (Tuber melanosporum) is complex, with numerous volatile organic compounds contributing to its unique scent. Among these, this compound has been identified as a component of the truffle's volatilome. nih.govunizar.es Specifically, studies on black truffles from Argentina have associated this compound with immature truffles. nih.govunizar.es This suggests that the concentration of this compound may vary with the truffle's maturity. Further research on black truffle aroma has also detected the presence of this compound, indicating its role in the intricate blend of scents that define this gourmet fungus. openagrar.deresearchgate.net Another related compound, 2,5-dimethoxytoluene (B1361827), has been positively associated with truffles harvested later in the season, in January and February. mdpi.com

Interaction with Biological Systems

Molecular Docking Studies with Olfactory Receptors

Molecular docking studies are increasingly being used to understand the interactions between volatile organic compounds and olfactory receptors, providing insight into the mechanisms of aroma perception. While specific molecular docking studies focusing exclusively on this compound are not widely available, research on related aroma compounds in tea and other products has shed light on this area. mdpi.commdpi.comresearchgate.net

These studies often involve docking various aroma-active compounds with a range of human olfactory receptors to predict binding affinities and interactions. For example, in the study of black tea, key aroma compounds were docked with olfactory receptors like OR1A1 and OR2J2 to understand their contribution to the tea's floral-fruity notes. mdpi.com Similarly, research on the "Cong flavor" of Laocong Shuixian tea used molecular docking to show how compounds like theaspirone and δ-decalactone bind to multiple olfactory receptors. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies of Molecular Interactions

Quantum chemical calculations are instrumental in elucidating the nature and strength of intermolecular interactions involving 2,3-dimethoxytoluene. While specific studies focusing solely on this compound are not abundant in the literature, the principles derived from studies on related dimethoxybenzene derivatives can be applied to understand its behavior.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions. nih.gov By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. For this compound, this analysis would likely highlight the areas around the methoxy (B1213986) oxygen atoms and the aromatic hydrogen atoms as key sites for intermolecular interactions.

The choice of DFT functional and basis set is critical for accurately predicting these interactions. nih.gov Hybrid functionals like B3LYP are often employed for their balance of accuracy and computational cost in describing molecular geometries and electronic properties that govern intermolecular forces. nih.gov

Computational Simulations for Reaction Mechanisms

Computational simulations are essential for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction pathways. Although detailed computational studies on the reaction mechanisms of this compound are not extensively reported, the methodologies are well-established for similar aromatic compounds.

For instance, this compound is known to be a precursor in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one. sigmaaldrich.com The mechanism of such a transformation could be investigated using computational methods. DFT calculations can be used to model the reactants, products, and any intermediates and transition states along the reaction coordinate. This would provide insights into the activation energies and the feasibility of different proposed pathways.

Furthermore, the reactivity of the aromatic ring in this compound towards electrophilic substitution can be computationally explored. The methoxy groups are activating and ortho-, para-directing. Computational chemistry can quantify this directing effect by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction.

Prediction of Molecular Properties

Computational chemistry allows for the prediction of a wide range of molecular properties of this compound, from its electronic structure to its spectroscopic characteristics.

Electronic Properties: DFT calculations can be used to determine key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as they provide insights into the molecule's reactivity. nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO would likely be a π* orbital of the benzene (B151609) ring.

The molecular electrostatic potential (MEP) is another important property that can be calculated. nih.gov The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Spectroscopic Properties: Computational methods are also widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical 1H and 13C chemical shifts of this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. While the accuracy of these predictions can be influenced by factors like solvent effects, they provide a valuable tool for structural elucidation. researchgate.net

Vibrational spectra, such as infrared (IR) and Raman spectra, can also be simulated computationally. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that can be compared with experimental measurements to aid in the assignment of vibrational modes.

Below is a table summarizing some of the key molecular properties of this compound that can be predicted using computational methods.

| Property | Computational Method(s) | Predicted Information |

| Molecular Geometry | DFT, Hartree-Fock | Bond lengths, bond angles, and dihedral angles in the ground state. |

| Electronic Properties | DFT | HOMO-LUMO energies and gap, electron density distribution, molecular electrostatic potential (MEP), dipole moment. |

| Reactivity Descriptors | DFT | Fukui functions, local softness, and hardness to predict sites of electrophilic and nucleophilic attack. |

| Spectroscopic Properties | DFT (GIAO), TD-DFT | 1H and 13C NMR chemical shifts, IR and Raman vibrational frequencies and intensities, UV-Vis absorption spectra. |

| Thermodynamic Properties | DFT, Statistical Mechanics | Enthalpy of formation, Gibbs free energy, heat capacity, and entropy. |

Environmental Fate and Ecotoxicology

Presence and Detection in Environmental Samples (e.g., Arctic air)

The detection of synthetic chemical compounds in remote environmental samples, such as the Arctic, is a significant indicator of their persistence and potential for long-range transport. While direct detection of 2,3-dimethoxytoluene in such environments is not widely documented, studies have identified structurally related dimethoxytoluene derivatives in Arctic air.

A study conducting non-target and suspect screening of organic contaminants in Arctic air at the Zeppelin Observatory on Svalbard, Norway, detected 2-bromo-3,5-dimethoxytoluene. wikipedia.orgfishersci.fi The presence of such a compound in a remote location like the Norwegian Arctic suggests a high degree of environmental stability and mobility, as there are few local sources of contamination. wikipedia.orgfishersci.fi The detection of contaminants in Arctic air is considered a priority indicator for their potential to be persistent organic pollutants (POPs). wikipedia.orgfishersci.fi Although no industrial usage information was found for 2-bromo-3,5-dimethoxytoluene, its formation as a halogenated natural product could not be ruled out, with previous identification of chlorinated dimethoxytoluenes in lichen. wikipedia.org This finding underscores the possibility that other dimethoxytoluene isomers, like this compound, could also be present in the environment far from their points of origin.

Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC × GC) coupled with low-resolution time-of-flight mass spectrometry (LRMS), are instrumental in identifying previously unmonitored chemicals in complex environmental matrices like air samples. wikipedia.orgfishersci.fi

Atmospheric Transport and Persistence

The potential for a chemical to be transported over long distances in the atmosphere is closely linked to its persistence, or its resistance to degradation. wikipedia.orgfishersci.fi The primary mechanism for the degradation of organic chemicals in the atmosphere is through reaction with hydroxyl (OH) radicals. wikipedia.org

In environments like the Arctic, the atmospheric lifetime of organic compounds is predicted to be significantly longer compared to lower latitudes. wikipedia.org This is due to the extremely low temperatures and reduced concentrations of OH radicals, particularly during the polar night. wikipedia.org For a chemical to be transported to the Arctic, it must be sufficiently persistent to survive this atmospheric journey. wikipedia.org

The long-range atmospheric transport potential (LRATP) is a key hazard criterion used to characterize persistent organic pollutants (POPs). wikipedia.orgfishersci.fi While specific experimental data on the atmospheric half-life of this compound is limited, its structural similarity to other detected aromatic compounds in the Arctic suggests it may also possess the necessary stability for long-range transport. wikipedia.org A safety data sheet for the compound indicates that it evaporates slowly, which could contribute to its atmospheric residence time. ctdbase.org

Degradation Pathways and Metabolite Formation (general aromatic context)

The environmental degradation of aromatic compounds like this compound can occur through various biotic and abiotic processes. Microorganisms play a crucial role in the breakdown of these chemicals, which are often man-made and present as environmental pollutants.

In a general context, the microbial degradation of aromatic compounds involves a series of enzymatic reactions. Under anaerobic conditions, the stable aromatic ring must first be "activated," often through processes like carboxylation or hydroxylation. This leads to the formation of key intermediates that are more susceptible to subsequent ring cleavage. Common central intermediates in the anaerobic degradation of aromatic compounds include benzoyl-CoA, resorcinol, and phloroglucinol. For toluene (B28343) and its derivatives, a common initial step is the oxidation of the methyl group to form intermediates such as benzyl (B1604629) alcohol, benzaldehyde, and benzoate, which is then converted to benzoyl-CoA.

Potential Environmental Impact

The potential environmental impact of this compound is not extensively studied, but information can be inferred from its physicochemical properties and data on related compounds.

According to a safety data sheet, this compound is not expected to be mobile in soil due to its low water solubility and is described as insoluble in water, tending to sink. ctdbase.org The same source states that it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants. ctdbase.org However, it also notes that the compound may have some potential to bioaccumulate. ctdbase.org

Ecotoxicological data for related dimethoxytoluene isomers suggest that this class of compounds may pose a hazard to aquatic organisms. For example, 2,6-dimethoxytoluene (B1360059) has been included in studies evaluating the toxicity of neutral narcotic organic chemicals to aquatic life. The toxicity of such compounds is often related to their partitioning behavior, indicated by the octanol-water partition coefficient (log Kow).

The table below summarizes some of the key properties of this compound relevant to its environmental fate.

| Property | Value | Source |

| Water Solubility | 1010 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 2.262 (estimated) | |

| Vapor Pressure | 0.438 mmHg @ 25 °C (estimated) | |

| Bioaccumulation Potential | May have some potential to bioaccumulate | ctdbase.org |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Applications

2,3-Dimethoxytoluene serves as a valuable and versatile building block in organic synthesis for creating complex molecules. Its unique structure, featuring adjacent methoxy (B1213986) groups on a toluene (B28343) backbone, makes it a key intermediate in the synthesis of various high-value compounds.

Future research is geared towards discovering new synthetic pathways and applications. Key areas of exploration include:

Pharmaceutical Intermediates : The compound is a crucial precursor in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, highlighting its significance in developing cardiovascular drugs. researchgate.netrsc.orgrsc.org It is also a key intermediate for potential HIV-1 integrase inhibitors.

Agrochemicals : A derivative, 6,7-dimethoxy-4-hydroxyisochroman-3-one, synthesized from this compound, has demonstrated potent plant growth-regulating properties. sigmaaldrich.com Further research may lead to the development of new and selective herbicides or plant growth promoters.

Complex Natural Products : It is employed in the synthesis of complex structures like tetrahydrooxazaphenalenelactones. Its role in Friedel-Crafts acylation to produce α-keto esters with high yields showcases its utility in constructing intricate molecular frameworks.

A summary of notable synthetic applications is presented below.

| Target Compound/Class | Application Area | Reference |

| MY336-a | Pharmaceuticals (β-adrenergic receptor antagonist) | researchgate.netrsc.orgrsc.org |

| 6,7-dimethoxy-4-hydroxyisochroman-3-one | Agrochemicals (Plant growth regulator) | sigmaaldrich.com |

| Tetrahydrooxazaphenalenelactones | Natural Product Synthesis | |

| HIV-1 Integrase Inhibitors | Pharmaceuticals |

Further Investigation into Biological Activities and Mechanisms

Preliminary studies have indicated that derivatives of this compound possess interesting biological activities, warranting more in-depth investigation. The plant growth-regulating effects observed in tobacco plants, specifically the inhibition of vegetative growth without impacting key developmental markers like protein and chlorophyll (B73375) levels, suggest a targeted mechanism of action. sigmaaldrich.com The mechanism is thought to involve interactions with specific molecular pathways that regulate plant development.

Future research will likely focus on:

Elucidating Molecular Targets : Identifying the specific enzymes or receptors that interact with this compound and its derivatives to exert their biological effects.

Exploring Antimicrobial Potential : The adjacent methoxy groups in its structure are hypothesized to contribute to antimicrobial properties, a claim that requires rigorous testing against a broad spectrum of microbes.

Chemoinformatic and In Vitro Screening : Computational analyses, such as one that predicted potential interaction with NR-Aromatase, can guide laboratory experiments to uncover new pharmacological activities. neist.res.in

Advanced Spectroscopic and Analytical Techniques for Detection and Characterization

Accurate detection and characterization of this compound are essential for its use in synthesis and for its identification in complex mixtures. Current methods rely on established techniques, but there is a continuous drive to develop more sensitive and efficient analytical protocols.

Advanced techniques currently employed and under development include:

Chromatographic Methods : Gas chromatography-mass spectrometry (GC-MS) is effective for identifying the compound in natural extracts, such as from truffles or Pu-erh tea. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is also used for quantification. A specialized technique, direct thermal desorption GC/MS, has been developed for its analysis in oily matrices. gcms.cz

Spectroscopic Analysis : The structural elucidation of this compound and its derivatives is routinely accomplished using a combination of Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry. researchgate.netthermofisher.comrsc.orgpau.edu.tr For crystalline derivatives, X-ray diffraction provides definitive structural confirmation. researchgate.netpau.edu.tr

The table below summarizes key analytical techniques used for this compound.

| Technique | Application | Reference |

| GC-MS | Identification in natural products and complex mixtures | researchgate.netnih.gov |

| HPLC | Quantification | |

| Direct Thermal Desorption GC/MS | Analysis in oily matrices | gcms.cz |

| NMR, FTIR, Mass Spectrometry | Structural characterization | researchgate.netthermofisher.comrsc.orgpau.edu.tr |

| X-ray Diffraction | Definitive structure of crystalline derivatives | researchgate.netpau.edu.tr |

Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research and predicting the properties and reactivity of molecules like this compound. These models offer insights that can guide experimental work, saving time and resources.

Future directions in this area include:

Reactivity and Mechanistic Studies : Density Functional Theory (DFT) calculations are used to create conformational energy maps. These maps help in understanding how the steric hindrance from the methoxy groups directs the outcomes of electrophilic substitution reactions. Computational models are also used to elucidate complex reaction mechanisms. nih.gov

Property Prediction : Molecular dynamics simulations and other computational models can predict key physicochemical properties, such as aqueous solubility and Flame Ionization Detector (FID) response factors, which are crucial for process design and analytical method development. researchgate.netjca.edu.vn

Virtual Screening : As seen with chemoinformatic analyses, computational tools can screen libraries of compounds derived from this compound against biological targets to predict potential activities, streamlining the discovery of new bioactive molecules. neist.res.inresearchgate.net

Environmental Monitoring and Risk Assessment

Understanding the environmental fate and potential impact of this compound is crucial as its industrial applications grow. Current data suggests a relatively low environmental risk, but comprehensive monitoring and assessment are ongoing areas of research.

Key aspects for future investigation are:

Environmental Fate : Studies indicate that this compound has low water solubility, which suggests it is not likely to be mobile in soil and may evaporate slowly. thermofisher.com It is also reported to contain no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.comthermofisher.com

Atmospheric Monitoring : While direct monitoring data for this compound is sparse, related brominated dimethoxytoluenes have been included in screening programs for environmental contaminants in air and precipitation, indicating a need to understand the atmospheric chemistry of this class of compounds. dfo.nodiva-portal.org

Comprehensive Risk Assessment : A full risk assessment profile will require more extensive data on its persistence, bioaccumulation potential, and toxicity to various ecosystems. This will be essential to ensure its safe and sustainable use in all applications.

Q & A

What are the established methods for synthesizing 2,3-Dimethoxytoluene, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis optimization and characterization.

Methodological Answer :

this compound can be synthesized via:

- Vilsmeier–Haack formylation of 3,5-dimethoxytoluene followed by Baeyer–Villiger oxidation , achieving a 46% overall yield .

- Silver trifluoroacetate-mediated iodination of 2,3,5-trimethoxytoluene, a precursor derived from o-vanillin .

Critical factors affecting yield include temperature control during oxidation (to avoid side reactions) and solvent selection (polar aprotic solvents enhance selectivity). Purity (>95%) is typically verified via GC-MS or HPLC, with residual solvents (e.g., triethylamine) monitored using chromatographic systems with dimethyl sulfoxide/sodium hydroxide diluents .

Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

Basic Research Focus : Analytical validation.

Methodological Answer :

- GC-MS : Effective for identifying this compound in plant extracts (e.g., Douepia tortuosa), with peak area% used to estimate relative abundance .

- HPLC with internal standardization : 3,4-Dimethoxytoluene (structurally analogous) is used as an internal standard to improve quantification accuracy in mixed matrices .

- Chromatographic system validation : Ensure column compatibility (C18 for reverse-phase) and detector sensitivity (UV at 254 nm for methoxy groups) .

How can conformational energy studies inform the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus : Structure-activity relationships.

Methodological Answer :

Conformational energy maps (generated via computational methods like DFT) reveal that the methoxy groups at positions 2 and 3 create steric hindrance, directing electrophiles to the para position of the methyl group. Energy values (in kcal/mol) for rotational isomers indicate that the lowest-energy conformation favors planar alignment of methoxy groups, stabilizing transition states during reactions like nitration or halogenation . Experimental validation via X-ray crystallography or NOESY NMR can resolve ambiguities in predicted reactivity .

How do contradictory bioactivity results (e.g., antimicrobial vs. no activity) arise in studies of this compound, and how can they be resolved?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

Discrepancies may stem from:

- Matrix effects : Bioactivity in Douepia tortuosa extracts vs. synthetic samples could arise from synergies with co-extracted compounds (e.g., squalene, γ-sitosterol).

- Concentration thresholds : Antimicrobial assays (e.g., MIC determinations) require dose-response curves to establish effective concentrations.

- Strain specificity : Test multiple microbial strains and include positive controls (e.g., tetracycline).

Resolve contradictions by isolating this compound via preparative HPLC and retesting in standardized assays .

What strategies optimize the regioselective oxidation of this compound to quinones or phenolic derivatives?

Advanced Research Focus : Reaction engineering.

Methodological Answer :

- Catalyst selection : Methyltrioxorhenium (MTO) with hydrogen peroxide in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) achieves selective oxidation to 1,4-benzoquinones .

- Solvent effects : Polar solvents enhance electrophilic attack on the aromatic ring, while nonpolar solvents favor side-chain oxidation.

- Temperature modulation : Lower temperatures (0–25°C) reduce over-oxidation byproducts. Monitor reaction progress via TLC or in situ IR spectroscopy .

How can researchers address challenges in quantifying trace impurities (e.g., chlorinated byproducts) in this compound batches?

Advanced Research Focus : Purity assurance.

Methodological Answer :

- Headspace GC-MS : Detect volatile impurities (e.g., dichloromethane, triethylamine) with detection limits <1 ppm .

- LC-MS/MS : Identify non-volatile contaminants (e.g., polychlorinated biphenyls) using MRM (multiple reaction monitoring) modes .

- Method validation : Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates in spiked samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.